molecular formula C20H29BO5 B8426042 2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8426042
M. Wt: 360.3 g/mol
InChI Key: LSMNNAXINCYWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the synthesis might begin with the protection of a ketone group using ethylene glycol in the presence of hydrochloric acid, followed by a series of reactions to introduce the cyclopropylmethoxy and dioxaborolane groups .

Industrial Production Methods

Industrial production methods for this compound would likely focus on optimizing the yield and purity of the final product. This could involve the use of continuous flow reactors, which allow for precise control over reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like lithium aluminum hydride. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions could produce more saturated compounds.

Scientific Research Applications

2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various chemical reactions within biological systems, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its combination of functional groups, which confer unique reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H29BO5

Molecular Weight

360.3 g/mol

IUPAC Name

2-[2-(cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H29BO5/c1-18(2)19(3,4)26-21(25-18)16-12-15(20(5)23-10-11-24-20)8-9-17(16)22-13-14-6-7-14/h8-9,12,14H,6-7,10-11,13H2,1-5H3

InChI Key

LSMNNAXINCYWKR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3(OCCO3)C)OCC4CC4

Origin of Product

United States

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